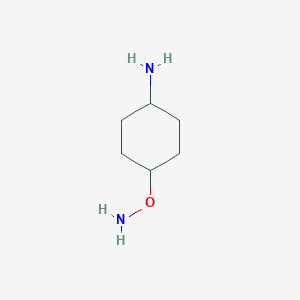

4-(Aminooxy)cyclohexanamine

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

167081-01-8 |

|---|---|

Molekularformel |

C6H14N2O |

Molekulargewicht |

130.19 g/mol |

IUPAC-Name |

O-(4-aminocyclohexyl)hydroxylamine |

InChI |

InChI=1S/C6H14N2O/c7-5-1-3-6(9-8)4-2-5/h5-6H,1-4,7-8H2 |

InChI-Schlüssel |

BYTVHKDJAGIKDO-UHFFFAOYSA-N |

SMILES |

C1CC(CCC1N)ON |

Kanonische SMILES |

C1CC(CCC1N)ON |

Synonyme |

Cyclohexanamine, 4-(aminooxy)-, trans- (9CI) |

Herkunft des Produkts |

United States |

Overview of the Chemical Compound S Research Relevance

The research relevance of 4-(Aminooxy)cyclohexanamine and its derivatives stems primarily from their role as building blocks in the synthesis of more complex molecules with potential therapeutic applications. The presence of both an amine and an aminooxy group allows for selective chemical modifications, making it a versatile scaffold in drug discovery and development. acs.orgunirioja.es

One significant area of research is its connection to polyamine metabolism, a critical pathway in cell growth and proliferation. univpancasila.ac.idannualreviews.orgaacrjournals.org Inhibitors of enzymes in this pathway, such as ornithine decarboxylase (ODC), have been investigated as potential treatments for cancer and parasitic diseases. annualreviews.orgepo.org The aminooxy functional group is a key feature in some ODC inhibitors. annualreviews.org For instance, compounds with aminooxy functionalities have been shown to be potent inactivators of ODC, exhibiting effects similar to the well-known inhibitor difluoromethylornithine (DFMO) in cell culture experiments. annualreviews.org

Furthermore, the cyclohexyl core provides a rigid and defined three-dimensional structure, which is advantageous in the design of ligands that bind to specific biological targets like enzymes or receptors. The ability to introduce substituents on the cyclohexane (B81311) ring allows for the fine-tuning of a molecule's pharmacological properties.

Interactive Data Table: Chemical Properties of 4-(Aminooxy)cyclohexanamine

Isomeric Forms and Their Differential Research Considerations

Stereoselective Synthesis of Isomeric Forms

The 1,4-disubstituted cyclohexane ring of 4-(Aminooxy)cyclohexanamine exists as two geometric isomers: cis and trans. The spatial orientation of the amine and aminooxy groups is critical, as it dictates the three-dimensional shape, rigidity, and binding properties of any resulting conjugate. The trans isomer, which can adopt a diequatorial conformation, is generally the thermodynamically more stable form.

Achieving stereocontrol in the synthesis of these isomers can be accomplished through several methods:

Isomer Separation: A common industrial approach involves synthesizing a mixture of cis and trans isomers and then separating them. Methods like fractional crystallization have been successfully used to isolate the desired trans isomer of related 1,4-diaminocyclohexane compounds from isomeric mixtures. chemicalbook.comgoogle.com

Isomerization: A mixture of isomers can be subjected to conditions that promote equilibration to the more stable trans isomer. For 1,4-diaminocyclohexane, heating in the presence of a ruthenium catalyst has been shown to convert the cis form to the trans form. chemicalbook.com

Stereospecific Synthesis: The most elegant approach is to use a starting material with a predefined stereochemistry. For instance, beginning the synthesis with pure trans-4-aminocyclohexanol (B47343) and carrying out the conversion of the hydroxyl group to the aminooxy group would preserve the stereochemistry, leading directly to trans-4-(Aminooxy)cyclohexanamine. The principles of stereocontrolled reactions on cyclohexane rings, such as syn-dihydroxylation or epoxidation followed by ring-opening, provide a well-established toolbox for creating specific diastereomers. nih.gov

| Strategy | Description | Typical Precursor(s) | Key Advantage |

| Isomer Separation | Synthesis of a cis/trans mixture followed by physical separation. | p-Phenylenediamine, Cyclohexane-1,4-dicarboxylic acid chemicalbook.comgoogle.com | Applicable to large-scale production where an initial mixture is formed. |

| Catalytic Isomerization | Conversion of the less stable cis isomer to the more stable trans isomer. | cis/trans-1,4-Diaminocyclohexane mixture chemicalbook.com | Enriches the product in the desired thermodynamic isomer. |

| Stereospecific Conversion | Use of a stereochemically pure starting material to direct the outcome. | trans-4-Aminocyclohexanol | Avoids separation steps and provides high stereochemical purity. |

Protecting Group Chemistry in Synthesis of Derivatives

The synthesis of derivatives of 4-(Aminooxy)cyclohexanamine relies heavily on protecting group chemistry to differentiate the reactivity of its two nucleophilic sites. The primary amine (-NH2) is significantly more basic and nucleophilic than the aminooxy group (-ONH2), allowing for selective protection.

The primary amine can be readily protected using standard acid-labile reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form a Boc-carbamate, or with other common groups such as Carboxybenzyl (Cbz) or Fluorenylmethyloxycarbonyl (Fmoc). organic-chemistry.org The use of orthogonal protecting groups, which can be removed under distinct conditions (e.g., acid-labile Boc vs. base-labile Fmoc), is a powerful strategy for sequential modifications. acs.orgresearchgate.net

While the aminooxy group is less reactive, it can also be protected if necessary. For example, Fmoc-protected aminooxy derivatives are used in peptide synthesis to ensure the aminooxy functionality is stable during peptide chain assembly and can be deprotected at the desired stage for subsequent ligation. rsc.org A typical strategy for derivatizing this molecule would involve first protecting the primary amine with a Boc group, performing chemical modifications involving the aminooxy group, and then either retaining or removing the Boc group as needed. organic-chemistry.org

| Protecting Group | Abbreviation | Target Functionality | Protection Conditions | Deprotection Conditions |

| tert-Butyloxycarbonyl | Boc | Primary Amine | Boc₂O, base (e.g., NEt₃) or aqueous conditions organic-chemistry.org | Strong acid (e.g., TFA, HCl) organic-chemistry.org |

| Carboxybenzyl | Cbz | Primary Amine | Benzyl chloroformate, base | Catalytic Hydrogenation (H₂, Pd/C) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Primary Amine / Aminooxy | Fmoc-Cl, Fmoc-OSu, base | Base (e.g., Piperidine in DMF) rsc.org |

Synthesis of Novel Derivatives for Research Applications

The primary utility of 4-(Aminooxy)cyclohexanamine is as a bifunctional linker for the construction of complex molecular architectures, particularly in bioconjugation. Derivatives are synthesized to leverage the unique and highly selective reaction between an aminooxy group and a carbonyl (aldehyde or ketone) to form a stable oxime bond. nih.goviris-biotech.de This reaction, often termed an oxime ligation, is a cornerstone of "click chemistry" due to its high efficiency, specificity, and biocompatibility. nih.govnih.gov

A major application is in the development of Antibody-Drug Conjugates (ADCs). rsc.org A novel derivative could be synthesized by first protecting the amine of 4-(aminooxy)cyclohexanamine, followed by acylation of the aminooxy nitrogen or, more commonly, by acylating the primary amine with a cytotoxic drug or a fluorescent probe. After potential deprotection steps, the resulting molecule contains a payload attached via the amine and a reactive "handle"—the aminooxy group—ready for conjugation. This derivative can then be attached to an antibody that has been engineered or modified to display a carbonyl group, often through the mild periodate (B1199274) oxidation of its native glycan structures. nih.govnih.govmdpi.com

The cyclohexane scaffold provides a stable, conformationally defined, and non-aromatic spacer that separates the payload from the macromolecule. This modular synthesis allows for the creation of a wide array of research tools for targeted drug delivery, molecular imaging, and diagnostic applications. researchgate.netresearcher.lifenih.gov

| Derivative Type | Synthetic Approach | Key Reaction | Research Application |

| Drug-Linker Conjugate | Acylate the primary amine with a cytotoxic drug (e.g., MMAE, doxorubicin). nih.govnih.gov | Amide bond formation | Component for Antibody-Drug Conjugate (ADC) synthesis. rsc.org |

| Fluorescent Probe Conjugate | Acylate the primary amine with an activated fluorescent dye. | Amide bond formation | Creating probes for oxime-based labeling of cells or biomolecules. nih.gov |

| Bifunctional Linker | Attach different functionalities to the amine and aminooxy ends, often using orthogonal protection. acs.org | Oxime Ligation, Amide Coupling | Assembly of multifunctional biomolecular constructs. iris-biotech.de |

Reaction Mechanisms and Mechanistic Studies

Reactivity of the Aminooxy Functional Group

The aminooxy group is a potent nucleophile, often exhibiting greater reactivity than a primary amine. ku.edu This enhanced reactivity is partly attributed to the "alpha effect," where the adjacent oxygen atom with its lone pair of electrons increases the nucleophilicity of the nitrogen atom. masterorganicchemistry.com Another significant factor is the lower pKa of the aminooxy group, which is typically in the range of 5-6, compared to the pKa of a primary amino group, which is around 9. ku.edu This difference means that at a lower pH, the aminooxy group remains largely unprotonated and thus a more available nucleophile, while the primary amine is protonated and non-nucleophilic. ku.edu

The primary reactivity of the aminooxy functional group involves its reaction with electrophiles, most notably carbonyl compounds like aldehydes and ketones, to form stable oxime ethers. This oximation reaction is highly efficient and forms the basis of many bioconjugation and labeling techniques. acs.org Beyond carbonyls, the aminooxy group can react with various other electrophiles. For instance, it can be acylated with reagents like tert-butoxycarbonyl (Boc) anhydride (B1165640). louisville.edu While reactions with alkyl halides are possible, they are often low-yielding. louisville.edu

Nucleophilic Reactivity and Addition Reactions

As a molecule with two nucleophilic centers, 4-(Aminooxy)cyclohexanamine can participate in a variety of nucleophilic addition reactions. The primary amine can act as a nucleophile, as can the more reactive aminooxy group. ku.eduvulcanchem.com The specific reaction pathway that dominates depends heavily on the reaction conditions and the nature of the electrophile.

General nucleophilic addition reactions include:

Addition to Carbonyls: The aminooxy group adds to aldehydes and ketones to form oximes, while the primary amine can add to form imines. wikipedia.org Hydroxylamines, like the aminooxy group, generally react more readily with carbonyls than primary amines. wikipedia.org

Addition to Activated Alkenes: Both the primary amine and the aminooxy moiety can, in principle, act as nucleophiles in conjugate additions to α,β-unsaturated systems, a process known as the aza-Michael addition. acs.orgvulcanchem.com

The dual functionality of the molecule allows it to serve as a versatile building block for more complex structures.

Aza-Michael Addition Pathways

The aza-Michael addition involves the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, such as an α,β-unsaturated carbonyl compound. nih.gov Both primary amines and hydroxylamines are known to participate in these reactions. acs.orgresearchgate.net For 4-(Aminooxy)cyclohexanamine, this presents two potential intramolecular pathways. The primary amine can add to an α,β-unsaturated system to form a β-amino carbonyl compound. vulcanchem.com This type of reaction is a fundamental transformation in organic synthesis for creating carbon-nitrogen bonds. nih.govresearchgate.net

Research has shown that hydroxylamines and their derivatives can also efficiently participate as N-nucleophiles in aza-Michael additions. acs.org The reaction involves the nucleophilic attack of the nitrogen on the β-carbon of the unsaturated system. libretexts.org The process can be catalyzed by acids or bases, although it can also proceed under neutral or even solvent-free conditions. nih.govauburn.edu The chemoselectivity between the two nucleophilic groups in 4-(Aminooxy)cyclohexanamine in an aza-Michael reaction would be highly dependent on factors like pH and the specific substrate used. ku.edu

Carbonyl Condensation Reactions

Carbonyl condensation reactions are a hallmark of 4-(Aminooxy)cyclohexanamine's reactivity, primarily through its aminooxy group. This reaction, known as oximation or oxime ligation, is a robust method for forming C=N bonds.

The general mechanism for the reaction of the aminooxy group with an aldehyde or ketone is as follows:

Nucleophilic Addition: The nucleophilic aminooxy nitrogen attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a hemiaminal or carbinolamine. wikipedia.org

Proton Transfer: A proton is transferred from the nitrogen to the oxygen. wikipedia.org

Elimination: Water is eliminated from the intermediate to form the final, stable oxime product. wikipedia.org

This reaction is typically acid-catalyzed and is reversible, but the equilibrium strongly favors the dehydrated oxime product, especially with hydroxylamines. wikipedia.org The primary amine group on the cyclohexane (B81311) ring can undergo a similar condensation reaction with carbonyls to form an imine, though this reaction is generally less favored than oxime formation. ku.eduwikipedia.org

| Reactant Group | Electrophile | Product | Key Features |

|---|---|---|---|

| Aminooxy (-ONH₂) | Aldehyde/Ketone | Oxime Ether | High reactivity, stable product, often faster than imine formation. ku.eduwikipedia.org |

| Primary Amine (-NH₂) | Aldehyde/Ketone | Imine | Standard condensation reaction, reversible. wikipedia.org |

| Aminooxy/Amine | α,β-Unsaturated Carbonyl | Aza-Michael Adduct | Conjugate addition to form a C-N bond. acs.orgnih.gov |

Chemoselective Reaction Design and Control

Controlling the chemoselectivity of reactions involving 4-(Aminooxy)cyclohexanamine is critical due to its bifunctional nature. The key to selectivity lies in exploiting the different properties of the aminooxy and primary amine groups.

The most effective strategy is pH control. ku.edu The significant difference in pKa values (pKa ≈ 5-6 for -ONH₂ vs. pKa ≈ 9 for -NH₂) allows for selective reaction. ku.edu At a pH between 6 and 8, the aminooxy group is largely deprotonated and highly nucleophilic, whereas the primary amine is mostly in its protonated, non-nucleophilic ammonium (B1175870) form. This allows for reactions like oxime ligation to proceed with high chemoselectivity, leaving the primary amine untouched for subsequent modifications. ku.eduacs.org

Other strategies for achieving chemoselectivity include:

Catalyst Selection: Certain catalysts may preferentially activate one functional group over the other. For example, some metal catalysts are employed for specific transformations of hydroxyl groups in the presence of amines. nih.gov

Protecting Groups: Standard protecting group chemistry can be used to temporarily block one of the functional groups, allowing the other to react, followed by a deprotection step. Acylating the aminooxy group with Boc is a common protection strategy. louisville.edu

These methods enable the design of multi-step syntheses where each functional group is addressed in a controlled, sequential manner. nih.gov

Mechanistic Investigations of Derivatization Pathways

Detailed mechanistic studies provide deeper insight into the reaction pathways of 4-(Aminooxy)cyclohexanamine and its derivatives. Such investigations often employ a combination of experimental techniques, like spectroscopy and kinetics, and computational modeling. auburn.edunih.gov

For instance, studies on oximation reactions have detailed the reaction kinetics and the influence of pH on the rate-determining step. louisville.edu Mechanistic work on the aza-Michael addition has explored the role of catalysts and solvents in promoting the reaction and influencing its regioselectivity. auburn.edu In the context of protein modification, mechanistic studies have been crucial for optimizing ligation reactions, determining rate constants, and identifying stable reaction products. acs.org These investigations have confirmed that hydroxylamines can be highly efficient nucleophiles for modifying proteins in a chemoselective manner under mild, aqueous conditions. acs.org

Catalytic Transformations Involving 4-(Aminooxy)cyclohexanamine and Its Derivatives

The functional groups of 4-(Aminooxy)cyclohexanamine can be involved in or created through various catalytic transformations. Aminocatalysis, where amines are used as catalysts, is a major field of organocatalysis. nih.gov While 4-(Aminooxy)cyclohexanamine itself is not a primary example of an aminocatalyst, its derivatives could potentially be designed for such roles.

More commonly, the compound and its derivatives are substrates in catalytic reactions. Examples include:

Catalytic Reductive Amination: The synthesis of cyclohexylamines can be achieved via the reductive amination of cyclohexanone, a process that often uses metal catalysts like nickel or copper. researchgate.net A similar strategy could be envisioned for derivatives of 4-(Aminooxy)cyclohexanamine.

Catalytic Synthesis of Aminooxy Ketones: Enantioselective synthesis of α-aminooxy ketones has been achieved using silver-BINAP complexes as catalysts in a nitroso-aldol reaction, highlighting a pathway to chiral building blocks. nih.gov

Photocatalytic Transformations: Modern synthetic methods involving photoredox catalysis can be used for C-N bond formation. nih.govrsc.org These methods could be applied to the derivatization of 4-(Aminooxy)cyclohexanamine, enabling novel transformations under mild conditions. chemrxiv.org

These catalytic methods are essential for the efficient and selective synthesis and modification of complex molecules containing the aminooxy and amine functionalities. nih.govrsc.org

Derivatization and Covalent Modification in Advanced Research

Covalent Modification of Biomolecules

The specific covalent modification of biomolecules, such as proteins and enzymes, is crucial for understanding their function and for the development of new therapeutics. While direct studies detailing the use of 4-(Aminooxy)cyclohexanamine for these purposes are not extensively documented in publicly available literature, the reactivity of its constituent functional groups provides a basis for its potential applications.

The primary amine of 4-(Aminooxy)cyclohexanamine can theoretically participate in several protein modification strategies. Amines are known to react with activated esters, isothiocyanates, and sulfonyl chlorides to form stable amide, thiourea, and sulfonamide linkages, respectively, on proteins. rsc.org Furthermore, primary amines can engage in reactions like the aza-Michael ligation, which allows for the formation of new amine bonds on proteins under biocompatible conditions. rsc.org

The aminooxy group offers a distinct and highly specific route for protein modification. It can react with aldehyde or ketone groups to form stable oxime linkages. These carbonyl functionalities can be introduced into proteins through genetic engineering to incorporate unnatural amino acids or by the oxidation of N-terminal serine or threonine residues. This bioorthogonal reaction is highly selective and proceeds under mild conditions, making it a valuable tool for protein labeling and conjugation. nih.gov

The formation of covalent adducts with enzymes is a key mechanism for many targeted inhibitors. umich.edunih.gov These inhibitors can achieve high potency and prolonged duration of action. The functional groups of 4-(Aminooxy)cyclohexanamine could potentially be incorporated into inhibitor scaffolds to form covalent bonds with enzyme targets. The primary amine could act as a nucleophile, targeting electrophilic residues in an enzyme's active site. Conversely, the aminooxy group could be used to target enzymes that have been engineered to contain a carbonyl group, or it could be part of a larger molecule designed to position it for reaction with a specific residue.

Design and Synthesis of Covalent Probes

Covalent probes are indispensable tools for identifying and studying protein function and for activity-based protein profiling (ABPP). nih.govresearchgate.net These probes typically consist of a reactive group (warhead), a linker, and a reporter tag. The bifunctional nature of 4-(Aminooxy)cyclohexanamine makes it a candidate for use as a linker in the synthesis of such probes. For instance, the primary amine could be functionalized with a reporter molecule (like a fluorophore or biotin), while the aminooxy group could serve as the reactive warhead to target proteins containing carbonyl groups. Alternatively, the aminooxy group could be attached to a reporter, and the amine could be part of a larger scaffold that directs the probe to a specific protein target.

Targeted Covalent Ligand Development

Targeted covalent ligands (TCLs) or targeted covalent inhibitors (TCIs) are designed to first bind non-covalently to a specific protein and then form a covalent bond with a nearby reactive amino acid residue. This strategy has led to the development of highly effective drugs. In the context of TCL development, 4-(Aminooxy)cyclohexanamine could be envisioned as a component of a larger molecule. One of its functional groups could be incorporated as the "warhead" that forms the covalent bond, while the rest of the molecule would be responsible for the initial non-covalent binding and selectivity. For example, the aminooxy group could target a strategically placed carbonyl, or the amine group could be designed to react with an electrophilic residue on the target protein.

Reversible Covalent Chemistry in Research Contexts

While many covalent interactions are designed to be irreversible, there is growing interest in reversible covalent chemistry. Reversible covalent inhibitors can offer advantages in terms of safety and can be modulated by the concentration of the inhibitor. The formation of an oxime from an aminooxy group and a carbonyl is a classic example of a reversible covalent reaction under certain conditions. The stability of the oxime bond can be influenced by pH and the electronic nature of the substituents. This property could theoretically be exploited in the design of reversible covalent ligands or probes where the aminooxy group of a 4-(Aminooxy)cyclohexanamine-derived molecule interacts with a carbonyl on a biological target.

Formation of New Linkages for Advanced Materials and Chemical Biology

The ability to form new, stable linkages is fundamental to the creation of advanced materials and for various applications in chemical biology. The dual reactivity of 4-(Aminooxy)cyclohexanamine makes it a potential building block for polymers and other materials. For example, the amine and aminooxy groups could be used to cross-link polymer chains, creating hydrogels or other functional materials. In chemical biology, this compound could be used as a heterobifunctional linker to conjugate two different molecules, such as a protein and a drug, or a targeting moiety and a diagnostic agent. The orthogonal reactivity of the amine and aminooxy groups would allow for a stepwise and controlled conjugation process.

Applications in Chemical Biology and Enzymology Research

Exploration as Biochemical Probes

The unique bifunctional nature of 4-(Aminooxy)cyclohexanamine makes it a molecule of interest for the development of biochemical probes. The aminooxy group can react chemoselectively with aldehydes and ketones to form stable oxime linkages, a reaction widely used in bioconjugation. Simultaneously, the primary amino group offers a handle for attachment to other molecules or surfaces. This dual reactivity allows for the design of versatile linkers and probes for studying biological systems. While the direct application of 4-(Aminooxy)cyclohexanamine as a biochemical probe is not extensively documented in dedicated studies, the synthesis of various other aminooxy and N-alkylaminooxy amines has been developed for use in bioconjugation. These strategies often involve protecting the aminooxy group while the amine is linked to a biomolecule, followed by deprotection to enable conjugation to a target molecule via an oxime linkage. This general principle highlights the potential utility of 4-(Aminooxy)cyclohexanamine in constructing probes for biological research.

Investigations as Enzyme Inhibitors

The structural characteristics of 4-(Aminooxy)cyclohexanamine have led to its investigation as a potential enzyme inhibitor. Its similarity to naturally occurring amines and polyamines suggests that it may interact with the active sites of enzymes that process these substrates.

Inhibition of Polyamine Metabolizing Enzymes

Mechanisms of Enzyme Inactivation

The precise mechanisms by which 4-(Aminooxy)cyclohexanamine might inactivate enzymes have not been specifically elucidated. However, based on the reactivity of the aminooxy group, several potential mechanisms can be proposed. The aminooxy moiety is a potent nucleophile and can react with enzyme cofactors that contain carbonyl groups, such as pyridoxal (B1214274) phosphate (B84403) (PLP), which is crucial for the activity of many aminotransferases and decarboxylases involved in amino acid and polyamine metabolism. This reaction would lead to the formation of a stable oxime adduct, thereby irreversibly inactivating the enzyme. Further research is needed to confirm this or other potential mechanisms of enzyme inactivation by this specific compound.

Role in Artificial Enzyme Design and Protein Engineering

The field of artificial enzyme design and protein engineering seeks to create novel biocatalysts with tailored functions. The incorporation of unnatural amino acids or reactive functionalities into protein scaffolds is a key strategy in this endeavor. The bifunctional nature of 4-(Aminooxy)cyclohexanamine presents theoretical possibilities for its use in this context. For instance, it could be tethered to a protein scaffold, with the aminooxy group positioned to act as a catalytic residue or to capture a substrate containing a carbonyl group. However, there are currently no published studies demonstrating the practical application of 4-(Aminooxy)cyclohexanamine in the design of artificial enzymes or in protein engineering projects.

Impact on Molecular Interactions within Biological Systems

As an analogue of biogenic polyamines, 4-(Aminooxy)cyclohexanamine has the potential to influence molecular interactions within biological systems, particularly with nucleic acids. Polyamines are known to interact with DNA, causing its condensation and aggregation. Studies on other aminooxy analogues of spermidine (B129725) and spermine (B22157) have shown that they can induce the formation of highly ordered, aggregated DNA structures, sometimes referred to as Psi-DNA. nih.gov These interactions are dependent on the charge distribution and structural features of the aminooxy analogue. nih.gov It is plausible that 4-(Aminooxy)cyclohexanamine could similarly interact with DNA, although specific studies on this interaction are lacking. Such interactions could have significant implications for cellular processes that involve DNA, such as replication, transcription, and repair.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of molecules. nih.govnih.gov For 4-(Aminooxy)cyclohexanamine, these calculations can provide valuable information about its molecular orbitals, charge distribution, and reactivity indices.

Detailed research findings from theoretical studies on similar amine-containing compounds indicate that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an important indicator of chemical stability. nih.gov

Key Electronic Properties Investigated by Quantum Chemical Methods:

| Property | Significance for 4-(Aminooxy)cyclohexanamine |

| HOMO/LUMO Energies | Determine the electron-donating and accepting capabilities, influencing reactivity in chemical reactions. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. |

| Atomic Charges | Quantify the partial charges on each atom, providing insight into polar interactions and reactivity. |

| Reactivity Descriptors | Parameters such as chemical hardness, softness, and electrophilicity index offer a quantitative measure of the molecule's reactivity. nih.gov |

Computational Modeling for Reaction Pathway Prediction and Optimization

Computational modeling has become an indispensable tool for predicting and optimizing synthetic routes for chemical compounds. nih.gov Techniques such as retrosynthesis prediction, often powered by machine learning, can help identify potential starting materials and reaction steps for the synthesis of 4-(Aminooxy)cyclohexanamine. nih.govarxiv.orgresearchgate.netresearchgate.netnih.gov

These models are trained on vast databases of known chemical reactions and can propose plausible synthetic pathways. arxiv.org For a target molecule like 4-(Aminooxy)cyclohexanamine, a retrosynthetic analysis would break down the molecule into simpler, commercially available precursors. For instance, the synthesis could potentially involve the reductive amination of a corresponding ketone or the substitution reaction on a cyclohexanol (B46403) derivative.

Stages of Computational Reaction Pathway Prediction:

| Stage | Description |

| Retrosynthetic Analysis | The target molecule is disconnected into simpler precursors based on known chemical transformations. |

| Forward Reaction Prediction | The feasibility and potential outcomes of the proposed synthetic steps are evaluated. |

| Pathway Ranking and Optimization | Different synthetic routes are scored based on factors like predicted yield, number of steps, and availability of starting materials. |

Computational tools can also be used to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize the yield and minimize byproducts.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the conformational dynamics and intermolecular interactions of molecules over time. mdpi.com For 4-(Aminooxy)cyclohexanamine, which has a flexible cyclohexyl ring, MD simulations can reveal the preferred three-dimensional structures and the transitions between them. nih.govku.dk

Studies on similar cyclohexane (B81311) derivatives have shown that the chair conformation is typically the most stable. nih.gov However, the presence of substituents, such as the amino and aminooxy groups in 4-(Aminooxy)cyclohexanamine, can influence the conformational equilibrium. MD simulations can quantify the relative populations of different conformers (e.g., chair, boat, twist-boat) and the energy barriers for their interconversion. nih.govku.dk

Furthermore, MD simulations can be used to study the interactions of 4-(Aminooxy)cyclohexanamine with other molecules, such as solvent molecules or biological macromolecules like proteins. nih.govmdpi.com This is crucial for understanding its behavior in a biological environment and for predicting its binding affinity to potential targets.

Information Obtainable from MD Simulations:

| Parameter | Insight Provided |

| Conformational Preferences | Identifies the most stable 3D structures of the molecule. |

| Interaction Energies | Quantifies the strength of interactions with surrounding molecules. |

| Binding Free Energies | Predicts the affinity of the molecule for a biological target. |

| Solvation Shell Structure | Characterizes the arrangement of solvent molecules around the solute. |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govsysrevpharm.org While specific QSAR studies focused solely on 4-(Aminooxy)cyclohexanamine were not identified, research on related cyclohexanamine derivatives provides a framework for how such an analysis would be conducted.

In a typical QSAR study, a set of molecules with known biological activities is used to develop a model. frontiersin.org Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. These descriptors can be categorized as electronic, steric, hydrophobic, or topological. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the descriptors with the observed biological activity. frontiersin.orgnih.gov

For a series of 4-(Aminooxy)cyclohexanamine analogs, a QSAR model could be developed to predict their activity against a specific biological target. The model could identify the key structural features that are important for activity, such as the nature and position of substituents on the cyclohexyl ring or modifications to the aminooxy group.

Example of Descriptors Used in QSAR Studies of Amine Derivatives:

| Descriptor Class | Example Descriptors | Potential Influence on Activity |

| Electronic | Atomic charges, Dipole moment | Governs electrostatic interactions with the target. |

| Steric | Molecular volume, Surface area | Determines the fit of the molecule into the binding site. |

| Hydrophobic | LogP | Influences membrane permeability and hydrophobic interactions. |

| Topological | Connectivity indices | Encodes information about the branching and shape of the molecule. |

A QSAR study on cyclohexanamine derivatives acting as human serotonin (B10506) transporters (HSERT) inhibitors found that steric and topological factors, along with the presence of specific indicator parameters at different positions, were dominant in controlling their inhibitory activities. This suggests that for derivatives of 4-(Aminooxy)cyclohexanamine, the size, shape, and specific substitution patterns would likely be critical for any observed biological activity.

Development of Predictive Models for Chemical Interactions

Predictive models for chemical interactions, often based on machine learning and deep learning, are becoming increasingly important in drug discovery and materials science. nih.gov These models can predict how a molecule like 4-(Aminooxy)cyclohexanamine might interact with a biological target, such as a protein or enzyme. nih.gov

These predictive models are trained on large datasets of known drug-target interactions. nih.gov For a new molecule, the model can predict its potential targets and binding affinity. This can help in identifying the mechanism of action of a compound and in predicting potential off-target effects.

The development of such a model for 4-(Aminooxy)cyclohexanamine would involve several steps:

Data Collection: Gathering data on the interactions of a diverse set of molecules with various biological targets.

Feature Engineering: Representing the molecules and targets using appropriate descriptors or fingerprints.

Model Training: Using a machine learning algorithm to learn the relationship between the molecular features and the interaction data.

Model Validation: Assessing the predictive performance of the model on an independent test set.

Once validated, such a model could be used to screen virtual libraries of compounds based on 4-(Aminooxy)cyclohexanamine to identify those with the highest predicted affinity for a target of interest.

Advanced Analytical Methodologies for Research Characterization

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of "4-(Aminooxy)cyclohexanamine," enabling its separation from impurities, reactants, and other components in a mixture. The choice of technique depends on the compound's physicochemical properties, such as polarity, volatility, and charge state.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like "4-(Aminooxy)cyclohexanamine." The presence of two polar functional groups, the primary amine (-NH2) and the aminooxy (-ONH2) group, makes it well-suited for separation using polar stationary phases.

Reversed-phase HPLC (RP-HPLC) is a common application for separating polar compounds. In this mode, a nonpolar stationary phase is used with a polar mobile phase. For "4-(Aminooxy)cyclohexanamine," a C18 or C8 column could be employed. The mobile phase would typically consist of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often with additives to improve peak shape and resolution. Since amines can interact with residual silanols on the silica-based stationary phase, leading to peak tailing, an acidic modifier like formic acid or trifluoroacetic acid is often added to the mobile phase to protonate the amine groups.

Given that "4-(Aminooxy)cyclohexanamine" lacks a strong chromophore, direct UV detection can be challenging. Therefore, pre-column or post-column derivatization is often employed to attach a UV-active or fluorescent tag to the molecule. Reagents like o-phtaldialdehyde (OPA) can react with the primary amine to yield a highly fluorescent isoindole derivative, enabling sensitive detection. researchgate.net

Table 1: Illustrative HPLC Method Parameters for Derivatized 4-(Aminooxy)cyclohexanamine

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | Fluorescence (Ex: 340 nm, Em: 455 nm) after OPA derivatization |

| Injection Volume | 10 µL |

| Expected Retention Time | 5-10 minutes (dependent on exact gradient) |

This interactive table provides example parameters for an HPLC analysis.

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. Due to the high polarity and hydrogen-bonding capacity of the amine and aminooxy groups, direct GC analysis of "4-(Aminooxy)cyclohexanamine" can be difficult, often resulting in poor peak shape and column adsorption. h-brs.de

To overcome these issues, derivatization is a common strategy. The active hydrogens on the amine and aminooxy groups can be replaced with less polar, bulkier groups, which increases volatility and reduces interactions with the GC column. A common derivatizing agent is trifluoroacetic anhydride (B1165640) (TFAA), which reacts with primary amines to form stable trifluoroacetyl derivatives. h-brs.dersc.org These derivatives are more volatile and exhibit excellent chromatographic behavior.

The analysis would typically be performed on a mid-polarity capillary column, such as one with a phenyl- or cyanopropyl-functionalized stationary phase, coupled with a Flame Ionization Detector (FID) or a mass spectrometer.

Table 2: Example GC Method Parameters for Derivatized 4-(Aminooxy)cyclohexanamine

| Parameter | Value |

|---|---|

| Column | DB-17ms or similar (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Derivatizing Agent | Trifluoroacetic Anhydride (TFAA) |

This interactive table outlines typical parameters for a GC-based analysis.

Capillary Electrophoresis (CE) offers an alternative separation mechanism based on the differential migration of ions in an electric field. As "4-(Aminooxy)cyclohexanamine" is a basic compound, it will be protonated and positively charged in an acidic buffer. This makes it an ideal candidate for analysis by Capillary Zone Electrophoresis (CZE).

In CZE, a fused silica (B1680970) capillary is filled with a background electrolyte (BGE), and a voltage is applied across the capillary. Cations, such as the protonated form of "4-(Aminooxy)cyclohexanamine," will migrate towards the cathode at a rate determined by their charge-to-size ratio. This technique provides high separation efficiency and requires minimal sample volume. Detection is typically performed using UV absorbance, often at low wavelengths (~200 nm), or by coupling the capillary to a mass spectrometer. The stereoisomers (cis and trans) of the compound could potentially be separated using chiral selectors in the BGE.

Mass Spectrometry for Structural Elucidation and Quantification

Mass Spectrometry (MS) is an indispensable tool for the analysis of "4-(Aminooxy)cyclohexanamine." It provides information on the molecular weight of the compound and, through fragmentation analysis, offers detailed insights into its chemical structure.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and non-volatile molecules like "4-(Aminooxy)cyclohexanamine." It is commonly coupled with liquid chromatography (LC). In positive-ion mode ESI, the analyte is typically protonated to form a pseudomolecular ion [M+H]⁺. Given the presence of two basic nitrogen atoms, "4-(Aminooxy)cyclohexanamine" (molar mass ≈ 130.19 g/mol ) would be expected to readily form a protonated molecule at an m/z (mass-to-charge ratio) of approximately 131.19. The high sensitivity of ESI-MS allows for the detection of trace amounts of the compound.

The aminooxy moiety can also be used as a reactive handle for chemoselective ionization strategies. For instance, the compound could be reacted with a carbonyl-containing reagent that has a permanently charged group, thereby enhancing ionization efficiency and detection sensitivity. nih.gov

Tandem Mass Spectrometry (MS/MS) provides deeper structural information by inducing the fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for unambiguous identification.

For the [M+H]⁺ ion of "4-(Aminooxy)cyclohexanamine" (m/z ≈ 131.2), collision-induced dissociation (CID) would likely lead to several characteristic fragmentation pathways. These could include:

Loss of ammonia (B1221849) (NH₃): Cleavage of the C-N bond of the primary amine could result in the loss of a neutral ammonia molecule (17 Da), leading to a fragment ion at m/z ≈ 114.2.

Loss of the aminooxy group (·ONH₂): Homolytic or heterolytic cleavage could lead to the loss of the aminooxy functionality.

Ring fragmentation: Cleavage of the cyclohexane (B81311) ring itself, a common pathway for cyclic compounds, would produce a series of smaller fragment ions. nih.gov The fragmentation patterns of cyclic amines often involve characteristic losses related to the ring structure.

Table 3: Predicted MS/MS Fragmentation of [4-(Aminooxy)cyclohexanamine+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss |

|---|---|---|

| 131.2 | 114.2 | NH₃ (Ammonia) |

| 131.2 | 97.1 | NH₃ + H₂O |

This interactive table presents a plausible fragmentation pathway for the target compound.

By comparing the observed fragmentation pattern to libraries or theoretical fragmentation data, the structure of "4-(Aminooxy)cyclohexanamine" can be confidently confirmed.

Top-Down Mass Spectrometry for Intact Molecule Characterization

Top-down mass spectrometry (MS) is a powerful analytical approach for the characterization of intact molecules, providing precise mass measurements and detailed structural information through gas-phase fragmentation. researchgate.netspringernature.com Unlike bottom-up methods that analyze peptides from a digested protein, the top-down approach analyzes the entire molecule, which preserves vital information about post-translational modifications and structural variants. researchgate.net For a small molecule like "4-(Aminooxy)cyclohexanamine," top-down MS would involve the direct introduction of the intact ionized molecule into the mass spectrometer.

High-resolution mass spectrometers, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) instruments, are essential for this approach. gigvvy.comthermofisher.com They allow for the determination of the monoisotopic mass of the intact molecule with high accuracy, enabling the confirmation of its elemental composition.

Once the intact molecular ion is isolated, it is subjected to fragmentation using various activation methods, including:

Collision-Induced Dissociation (CID): Involves the collision of ions with neutral gas molecules, leading to fragmentation primarily at the most labile bonds.

Electron Capture Dissociation (ECD) / Electron Transfer Dissociation (ETD): These non-ergodic fragmentation methods induce cleavage of the N-Cα backbone in peptides and can provide complementary fragmentation patterns for other molecules, often preserving modifications on side chains. gigvvy.comnih.gov

The resulting fragment ions are then mass-analyzed, producing a tandem mass spectrum (MS/MS). The analysis of these fragments allows for the direct localization of functional groups and provides insights into the molecule's connectivity. For "4-(Aminooxy)cyclohexanamine," this technique could confirm the presence and connectivity of both the aminooxy and cyclohexanamine moieties.

Table 1: Potential Application of Top-Down MS for 4-(Aminooxy)cyclohexanamine Characterization

| Analytical Step | Technique/Method | Expected Information |

| Ionization | Electrospray Ionization (ESI) | Generation of intact protonated molecular ions [M+H]⁺ |

| Mass Analysis (MS1) | High-Resolution MS (e.g., Orbitrap, FT-ICR) | Accurate mass measurement to confirm elemental formula (C₆H₁₄N₂O) |

| Fragmentation (MS/MS) | CID, ETD | Generation of characteristic fragment ions for structural confirmation |

| Fragment Analysis | High-Resolution MS | Identification of fragments corresponding to the loss of NH₂, ONH₂, and parts of the cyclohexane ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. nih.gov By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. nih.gov For "4-(Aminooxy)cyclohexanamine," a combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments would be required for a complete structural assignment.

¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments, their integration (ratio), and their coupling patterns (splitting), which indicates adjacent protons. Key signals would include those for the protons on the cyclohexane ring, the amine (-NH₂) protons, and the aminooxy (-ONH₂) protons. The chemical shifts would be influenced by the electronegativity of the attached nitrogen and oxygen atoms.

¹³C NMR: The carbon-13 NMR spectrum shows the number of chemically non-equivalent carbon atoms. For "4-(Aminooxy)cyclohexanamine," signals corresponding to the different carbons of the cyclohexyl ring would be observed. The carbons directly attached to the nitrogen (C-N) and the aminooxy group (C-O-N) would appear at characteristic downfield shifts. spectrabase.com

Due to the lack of publicly available experimental spectra for "4-(Aminooxy)cyclohexanamine," the following table presents predicted chemical shifts based on the analysis of structurally similar compounds like cyclohexylamine (B46788). spectrabase.com

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(Aminooxy)cyclohexanamine (Predicted values based on analogous structures)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) in CDCl₃ | Rationale |

| C1 (CH-NH₂) ** | 50 - 55 | Carbon attached to the primary amine group. |

| C2, C6 (CH₂) | 35 - 40 | Carbons adjacent to the C1 carbon. |

| C3, C5 (CH₂) | 24 - 28 | Carbons beta to both functional groups. |

| C4 (CH-ONH₂) ** | 75 - 85 | Carbon attached to the electronegative aminooxy group, resulting in a significant downfield shift. |

Spectroscopic Techniques for Real-time Reaction Monitoring

Real-time reaction monitoring is crucial for understanding reaction kinetics, identifying transient intermediates, and optimizing process conditions. spectroscopyonline.commdpi.com Several spectroscopic techniques are well-suited for in situ monitoring of reactions involving "4-(Aminooxy)cyclohexanamine," such as its synthesis or its subsequent derivatization reactions (e.g., oxime formation with carbonyls). bath.ac.uk

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques provide molecular-level information by probing the vibrational modes of molecules. mdpi.commdpi.com For instance, in a reaction where "4-(Aminooxy)cyclohexanamine" reacts with an aldehyde or ketone, one could monitor the disappearance of the C=O stretching band of the carbonyl reactant and the appearance of the C=N stretching band of the newly formed oxime product. researchgate.net These techniques can often be implemented non-invasively using fiber-optic probes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Process NMR can be used to follow the progress of a reaction directly in the NMR tube or in a flow setup. bath.ac.uk By acquiring spectra at regular intervals, it is possible to track the decrease in the concentration of reactant signals and the simultaneous increase in product signals, allowing for the calculation of reaction rates and conversion. nih.gov

Table 3: Application of Spectroscopic Techniques for Monitoring Oxime Formation

| Technique | Monitored Species | Key Spectral Change |

| FT-IR Spectroscopy | Carbonyl reactant | Disappearance of C=O stretch (approx. 1690-1740 cm⁻¹) |

| Oxime product | Appearance of C=N stretch (approx. 1620-1690 cm⁻¹) | |

| Raman Spectroscopy | Carbonyl reactant | Disappearance of C=O signal |

| Oxime product | Appearance of C=N signal | |

| ¹H NMR Spectroscopy | Aldehyde reactant | Disappearance of aldehyde proton signal (approx. 9-10 ppm) |

| Oxime product | Appearance of oxime proton signal (approx. 7-8 ppm) |

Derivatization Strategies for Enhanced Analytical Detection and Selectivity

Derivatization is a chemical modification strategy used to convert an analyte into a product with properties that are more suitable for a given analytical method. For "4-(Aminooxy)cyclohexanamine," derivatization can be employed to improve its detection in techniques like HPLC-UV/Fluorescence and mass spectrometry. nih.govnih.gov The molecule possesses two reactive sites for derivatization: the primary amine (-NH₂) and the aminooxy (-ONH₂) group.

Derivatization of the Amino Group: The primary amine of the cyclohexanamine moiety can be targeted by a variety of reagents. For example, derivatization with o-phtaldialdehyde (OPA) in the presence of a thiol produces a highly fluorescent isoindole derivative, significantly lowering detection limits in HPLC with fluorescence detection. researchgate.net Other reagents like dansyl chloride or 1-fluoro-2,4-dinitrobenzene (B121222) (Sanger's reagent) can be used to introduce a chromophore for enhanced UV detection. researchgate.net

Derivatization via the Aminooxy Group: The aminooxy group exhibits high chemoselectivity towards aldehydes and ketones, forming stable oxime linkages under mild conditions. louisville.eduinterchim.fr This reaction can be exploited to tag the molecule. For instance, reacting "4-(Aminooxy)cyclohexanamine" with a carbonyl-containing fluorophore or chromophore would allow for sensitive detection. This specific reactivity also forms the basis of many bioconjugation strategies. scispace.com

These strategies enhance selectivity by targeting specific functional groups and improve sensitivity by introducing moieties with strong responses in the chosen detection system. scispace.com

Table 4: Derivatization Reagents for 4-(Aminooxy)cyclohexanamine

| Target Group | Reagent | Resulting Derivative | Analytical Advantage |

| Primary Amine (-NH₂) ** | o-Phtaldialdehyde (OPA) / Thiol | Isoindole | Enhanced fluorescence detection |

| Primary Amine (-NH₂) | Dansyl Chloride | Dansyl-amine | Enhanced fluorescence and UV detection |

| Primary Amine (-NH₂) | 1-Fluoro-2,4-dinitrobenzene (FDNB) | Dinitrophenyl-amine | Enhanced UV detection |

| Aminooxy (-ONH₂) | Aldehyde/Ketone-containing Fluorophore | Fluorescent Oxime | Highly selective tagging for fluorescence detection |

| Aminooxy (-ONH₂) ** | Carbonyl-containing UV-active tag | UV-absorbing Oxime | Enhanced UV detection |

Structure Reactivity Relationship Studies and Compound Design

Correlation of Molecular Structure with Chemical Reactivity

The chemical reactivity of 4-(aminooxy)cyclohexanamine is dictated by the presence of two key functional groups on a cyclohexane (B81311) scaffold: a primary amino group (-NH2) and an aminooxy group (-ONH2). vulcanchem.com The cyclohexane ring, being a saturated aliphatic structure, is relatively inert and primarily serves as a scaffold, influencing the spatial orientation of the reactive moieties.

The primary amino group exhibits typical nucleophilic and basic characteristics inherent to alkylamines. It can readily participate in reactions such as acylation, alkylation, and Schiff base formation with carbonyl compounds. The reactivity of this group is influenced by the electron-donating nature of the cyclohexyl ring, making it a stronger base than its aromatic counterpart, aniline. wikipedia.org

The aminooxy group, on the other hand, possesses enhanced nucleophilicity at the nitrogen atom due to the alpha effect, where the adjacent oxygen atom with its lone pairs of electrons increases the reactivity. This makes the aminooxy group particularly reactive towards carbonyl compounds, leading to the formation of stable oxime ethers. This reaction is often chemoselective and can proceed under mild conditions.

Influence of Stereochemistry on Reaction Outcomes

4-(Aminooxy)cyclohexanamine exists as cis and trans stereoisomers, which can significantly influence the outcomes of its chemical reactions. vulcanchem.com The spatial arrangement of the amino and aminooxy groups relative to the plane of the cyclohexane ring affects their accessibility and the stereochemical course of reactions.

In the trans isomer, both substituents can occupy diequatorial positions in the stable chair conformation of the cyclohexane ring. This arrangement minimizes steric hindrance, allowing for potentially more facile access of reagents to both functional groups. In contrast, the cis isomer will have one substituent in an axial position and the other in an equatorial position in its most stable chair conformations. The axial substituent will experience greater steric hindrance from the axial hydrogens on the same side of the ring, which could potentially lead to different reaction rates or selectivities compared to the trans isomer.

Rational Design of Analogs with Modulated Reactivity

The bifunctional nature of 4-(aminooxy)cyclohexanamine makes it an attractive scaffold for the rational design of analogs with modulated reactivity for various applications, including in medicinal chemistry and materials science. By modifying the core structure, it is possible to fine-tune the reactivity of either the amino or the aminooxy group, or both.

One approach to modulating reactivity is to introduce substituents on the cyclohexane ring. Electron-withdrawing or electron-donating groups could subtly influence the basicity and nucleophilicity of the amino and aminooxy groups. Sterically bulky substituents could be strategically placed to hinder the approach of reagents to one of the functional groups, thereby enhancing the selectivity of reactions at the other group.

Another strategy involves the modification of the functional groups themselves. For example, the primary amine could be converted to a secondary or tertiary amine to alter its nucleophilicity and steric environment. Similarly, the hydrogen atoms of the aminooxy group could be substituted to modulate its reactivity.

The principles of rational drug design, which often involve creating rigid analogs of flexible molecules, can be applied here. For instance, replacing a flexible moiety with a cyclohexylamine (B46788) group has been used to design potent enzyme inhibitors. nih.gov This approach, combining structural analysis and molecular modeling, can guide the synthesis of 4-(aminooxy)cyclohexanamine analogs with desired reactivity profiles for specific applications.

Computational and Experimental Approaches to SAR Studies

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its chemical reactivity and biological activity. For 4-(aminooxy)cyclohexanamine, both computational and experimental approaches can provide valuable insights.

Computational Approaches: Molecular modeling techniques can be employed to study the electronic and steric properties of the cis and trans isomers of 4-(aminooxy)cyclohexanamine. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to determine properties like electrostatic potential maps, frontier molecular orbital energies (HOMO and LUMO), and atomic charges. These calculations can help predict the relative reactivity of the amino and aminooxy groups towards various electrophiles and nucleophiles. Conformational analysis can also be performed to determine the most stable conformations of the isomers and to assess the steric accessibility of the functional groups.

Experimental Approaches: Experimentally, SAR studies would involve the synthesis of a series of analogs of 4-(aminooxy)cyclohexanamine with systematic variations in their structure. These variations could include:

Changing the stereochemistry (cis vs. trans).

Introducing substituents on the cyclohexane ring.

Modifying the amino or aminooxy groups.

The reactivity of these analogs would then be systematically evaluated under various reaction conditions. For example, competitive reaction experiments could be designed to determine the relative rates of reaction at the amino and aminooxy groups. Kinetic studies could provide quantitative data on the influence of structural modifications on reaction rates. The data obtained from these experiments would be used to build a comprehensive SAR model for the chemical reactivity of this class of compounds.

While specific SAR studies on the chemical reactivity of 4-(aminooxy)cyclohexanamine are not extensively documented in the literature, the principles have been widely applied to related cyclohexylamine derivatives to understand their biological activities. nih.gov

Insights into Reaction Selectivity and Efficiency

The presence of two distinct nucleophilic centers in 4-(aminooxy)cyclohexanamine raises important questions about reaction selectivity. The ability to selectively functionalize either the amino group or the aminooxy group is crucial for the efficient synthesis of more complex molecules.

Chemoselectivity: The relative reactivity of the amino and aminooxy groups will depend on the nature of the electrophile and the reaction conditions. The aminooxy group, due to the alpha effect, is generally a stronger nucleophile than the primary amine, especially towards carbonyl compounds for the formation of oximes. This inherent difference in reactivity can be exploited to achieve chemoselective reactions. For example, under carefully controlled pH conditions, it might be possible to selectively react the aminooxy group with an aldehyde or ketone while leaving the amino group untouched.

Conversely, the amino group, being more basic, can be selectively protonated at lower pH, which would render it non-nucleophilic. This could allow for selective reactions at the aminooxy group. The choice of solvent, temperature, and catalyst can also play a significant role in controlling the chemoselectivity of these reactions.

Efficiency: The efficiency of reactions involving 4-(aminooxy)cyclohexanamine will be influenced by factors such as steric hindrance and the stereochemistry of the molecule. As discussed earlier, the trans isomer, with its diequatorial conformation, is expected to be more reactive in many cases due to the greater accessibility of its functional groups. The rigid cyclohexane scaffold can also contribute to reaction efficiency by pre-organizing the molecule for a specific reaction, although this is more relevant in intramolecular processes. The development of stereoselective synthetic methods for functionalized cyclohexylamine derivatives is an active area of research, with the goal of achieving high efficiency and control over the three-dimensional structure of the products. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.